molecular formula C14H13BO4 B111834 4-Benzyloxy-2-formylphenylboronic acid CAS No. 139962-97-3

4-Benzyloxy-2-formylphenylboronic acid

Cat. No.: B111834
CAS No.: 139962-97-3
M. Wt: 256.06 g/mol
InChI Key: XRARNEIDTRHXKN-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-formylphenylboronic acid: is an organic compound with the molecular formula C14H13BO4 and a molecular weight of 256.06 g/mol It is characterized by the presence of a boronic acid group, a formyl group, and a benzyloxy group attached to a phenyl ring

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxy-2-formylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This reaction is facilitated by the relatively stable and readily prepared nature of the organoboron reagent .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in many synthetic pathways. It allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction can vary widely depending on the specific reactants and conditions used.

Pharmacokinetics

It’s known that the compound is typically stored under inert gas at 2-8°c .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability . The reaction conditions, such as temperature, solvent, and the presence of a catalyst, can also significantly affect the compound’s action in the Suzuki–Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2-formylphenylboronic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The phenol derivative is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy group.

    Formylation: The benzyloxy-substituted phenyl compound is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Formylphenylboronic acid: Similar structure but lacks the benzyloxy group.

    4-Methoxy-2-formylphenylboronic acid: Contains a methoxy group instead of a benzyloxy group.

    4-Benzyloxybenzeneboronic acid: Lacks the formyl group.

Uniqueness: 4-Benzyloxy-2-formylphenylboronic acid is unique due to the presence of both the benzyloxy and formyl groups, which provide distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

(2-formyl-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRARNEIDTRHXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396973
Record name [4-(Benzyloxy)-2-formylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139962-97-3
Record name [4-(Benzyloxy)-2-formylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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